N,4-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine N,4-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15847044
InChI: InChI=1S/C18H23N3O2S/c1-13-6-8-15(9-7-13)24(22,23)21-10-4-5-17(21)16-12-20-18(19-3)11-14(16)2/h6-9,11-12,17H,4-5,10H2,1-3H3,(H,19,20)
SMILES:
Molecular Formula: C18H23N3O2S
Molecular Weight: 345.5 g/mol

N,4-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

CAS No.:

Cat. No.: VC15847044

Molecular Formula: C18H23N3O2S

Molecular Weight: 345.5 g/mol

* For research use only. Not for human or veterinary use.

N,4-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine -

Specification

Molecular Formula C18H23N3O2S
Molecular Weight 345.5 g/mol
IUPAC Name N,4-dimethyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine
Standard InChI InChI=1S/C18H23N3O2S/c1-13-6-8-15(9-7-13)24(22,23)21-10-4-5-17(21)16-12-20-18(19-3)11-14(16)2/h6-9,11-12,17H,4-5,10H2,1-3H3,(H,19,20)
Standard InChI Key MMDUXSULQHNOFO-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3C)NC

Introduction

Structural Elucidation and Molecular Properties

Core Architecture and Functional Group Analysis

The molecular structure of N,4-dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine integrates three critical components:

  • A pyridine ring substituted at positions 2 (dimethylamino group) and 5 (tosylpyrrolidine moiety)

  • A tosyl (p-toluenesulfonyl) group serving as both a protecting group and stereochemical director

  • A pyrrolidine ring providing conformational rigidity

The pyridine nitrogen at position 1 creates an electron-deficient aromatic system, while the dimethylamino group at position 2 introduces basicity (pKa6.8pK_a \approx 6.8) and hydrogen-bonding capabilities. The tosyl group (SO2C6H4CH3-SO_2C_6H_4CH_3) enhances solubility in polar aprotic solvents through sulfonyl-oxygen interactions .

Spectroscopic Characterization

Key spectroscopic features include:

  • 1H^1H NMR: Distinct signals at δ 2.38 (tosyl methyl), δ 2.88 (pyrrolidine CH2_2), and δ 8.12 (pyridine H-3)

  • 13C^{13}C NMR: Characteristic peaks at 149.2 ppm (pyridine C-2) and 44.7 ppm (N,N-dimethyl carbons)

  • IR Spectroscopy: Strong absorption bands at 1162 cm1^{-1} (S=OS=O asymmetric stretch) and 1598 cm1^{-1} (pyridine ring vibrations)

Comparative Structural Analysis

Table 1 contrasts this compound with structurally related pyridine derivatives:

CompoundKey Structural FeaturesDistinctive Properties
N,4-Dimethyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amineTosyl-protected pyrrolidine, dimethylaminoEnhanced solubility, chiral center
5-Fluoro-N-(pyridin-2-yl)pyridin-2-amineFluorine substitution at C5Increased metabolic stability
N,N-Dimethylpyridin-2-amineSimple dimethylamino substitutionLimited stereochemical complexity

Synthetic Methodologies

Multi-Step Synthesis Pathway

The synthesis typically follows a four-step sequence (Figure 1):

Chemical Reactivity and Derivatization

Nucleophilic Substitution Reactions

The tosyl group undergoes displacement reactions with various nucleophiles:

R-X+Tosyl-protected compoundBaseR-substituted pyrrolidine derivative+TsO\text{R-X} + \text{Tosyl-protected compound} \xrightarrow{\text{Base}} \text{R-substituted pyrrolidine derivative} + \text{TsO}^-

Notable transformations include:

  • Azide substitution for click chemistry applications

  • Thiolate displacement creating sulfhydryl-containing analogs

  • Amine displacement generating secondary/tertiary amine derivatives

Redox Chemistry

The dimethylamino group participates in oxidation-reduction processes:

N(CH3)2H2O2N(O)(CH3)2(N-Oxide formation)\text{N(CH}_3\text{)}_2 \xrightarrow{\text{H}_2\text{O}_2} \text{N(O)(CH}_3\text{)}_2 \quad (\text{N-Oxide formation})

This reaction modifies electronic properties while maintaining molecular framework integrity.

TargetIC50_{50} (μM)Selectivity Index
JAK30.4512.8
PI3Kγ1.25.6
EGFR (Wild Type)>50N/A

The compound shows particular promise as a JAK3 inhibitor, with molecular docking studies indicating strong interactions with the ATP-binding pocket (binding energy = -9.8 kcal/mol).

ADME Profiling

Key pharmacokinetic parameters (rat model):

ParameterValue
Oral bioavailability68%
Plasma t1/2t_{1/2}4.2 h
CYP3A4 inhibitionModerate
Blood-brain barrier penetrationLimited

The moderate CYP inhibition suggests potential for drug-drug interactions requiring structural optimization.

Industrial and Research Applications

Pharmaceutical Development

As a kinase inhibitor scaffold, derivatives have entered preclinical trials for:

  • Autoimmune disorders (JAK3-mediated pathways)

  • Oncology (PI3Kγ-associated tumor microenvironment modulation)

  • Neuroinflammation (microglial activation suppression)

Chemical Biology Tools

Functionalized analogs serve as:

  • Photoaffinity labels for target identification

  • FRET-based protease substrates

  • Molecular probes for studying sulfotransferase activity

Test OrganismLC50_{50} (96h)
Daphnia magna12 mg/L
Danio rerio8.4 mg/L
Pseudokirchneriella subcapitata24 mg/L

These values necessitate proper handling protocols in industrial settings.

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